molecular formula C8H12ClN3 B15258016 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B15258016
M. Wt: 185.65 g/mol
InChI Key: YDGQZXNOWSDWRG-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity. This compound has garnered attention in various fields, including agriculture and medicinal chemistry, due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine typically involves several steps. One common method includes the use of pyrimidine as a starting material, followed by chlorination and alkylation reactions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine involves the inhibition of mitochondrial complex I electron transport. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in target organisms . The molecular targets include specific enzymes within the mitochondrial complex I .

Comparison with Similar Compounds

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:

These compounds share some chemical properties but differ in their specific biological activities and applications .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

6-chloro-5-methyl-2-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H12ClN3/c1-4(2)8-11-6(9)5(3)7(10)12-8/h4H,1-3H3,(H2,10,11,12)

InChI Key

YDGQZXNOWSDWRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C(C)C)N

Origin of Product

United States

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